molecular formula C11H14O5 B1396493 Ethyl 3-hydroxy-4,5-dimethoxybenzoate CAS No. 773136-04-2

Ethyl 3-hydroxy-4,5-dimethoxybenzoate

Cat. No.: B1396493
CAS No.: 773136-04-2
M. Wt: 226.23 g/mol
InChI Key: UOMPDUKIHOJQSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-hydroxy-4,5-dimethoxybenzoate is a benzoic acid derivative characterized by a hydroxy group at the 3-position and methoxy groups at the 4- and 5-positions of the aromatic ring, esterified with an ethyl group. Gallicin, isolated from Myricaria germanica and Pinus sylvestris, exhibits antibacterial and antioxidant activities, suggesting that the ethyl analog may share similar bioactivity profiles .

Properties

CAS No.

773136-04-2

Molecular Formula

C11H14O5

Molecular Weight

226.23 g/mol

IUPAC Name

ethyl 3-hydroxy-4,5-dimethoxybenzoate

InChI

InChI=1S/C11H14O5/c1-4-16-11(13)7-5-8(12)10(15-3)9(6-7)14-2/h5-6,12H,4H2,1-3H3

InChI Key

UOMPDUKIHOJQSN-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC(=C(C(=C1)OC)OC)O

Canonical SMILES

CCOC(=O)C1=CC(=C(C(=C1)OC)OC)O

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Functional Group Comparison

Compound Name Substituents on Aromatic Ring Ester Group Key Properties/Activities Source/Evidence
Ethyl 3-hydroxy-4,5-dimethoxybenzoate 3-OH, 4-OCH₃, 5-OCH₃ Ethyl Inferred higher lipophilicity Derived from
Mthis compound (Gallicin) 3-OH, 4-OCH₃, 5-OCH₃ Methyl Antibacterial, antioxidant
3,4,5-Triethoxybenzoic acid 3-OCH₂CH₃, 4-OCH₂CH₃, 5-OCH₂CH₃ Carboxylic acid Lab use, irritant (skin/eyes)
Ethyl 3,5-dimethoxybenzoate 3-OCH₃, 5-OCH₃ Ethyl Commercial availability
Caffeic acid (3,4-dihydroxybenzeneacrylic acid) 3-OH, 4-OH, propenoic acid chain Antioxidant, food/cosmetic uses

Physicochemical Properties

  • Lipophilicity : Ethyl esters generally exhibit higher logP values than methyl esters due to the larger alkyl chain. For example, ethyl 3,5-dimethoxybenzoate (logP ~2.5) is more lipophilic than its methyl counterpart (logP ~1.8) . This compound is expected to follow this trend compared to gallicin.
  • Solubility : The hydroxy group in this compound may improve aqueous solubility relative to fully alkoxy-substituted analogs like 3,4,5-triethoxybenzoic acid .

Table 2: Bioactivity Comparison

Compound Antibacterial Activity Antioxidant Activity Pharmacological Use Evidence
Mthis compound Active against Gram-positive bacteria Strong (H₂O₂ scavenging) Research standard, natural product studies
This compound Expected similar to gallicin (untested) Likely moderate Potential drug precursor Inferred
Caffeic acid Moderate High (radical scavenging) Food preservation, cosmetics
3,4,5-Triethoxybenzoic acid Not reported Low (no phenolic -OH) Laboratory reagent
  • Antibacterial Mechanism : Gallicin’s activity is attributed to its hydroxy-methoxy substitution pattern, which disrupts bacterial cell membranes . The ethyl analog may enhance membrane penetration due to increased lipophilicity.
  • Antioxidant Capacity : The 3-hydroxy group in gallicin enables radical scavenging, a feature retained in the ethyl ester but absent in fully alkoxylated compounds like 3,4,5-triethoxybenzoic acid .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.